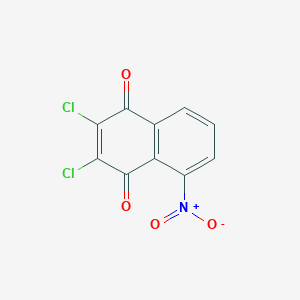

2,3-Dichloro-5-nitro-1,4-naphthoquinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dichloro-5-nitronaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Cl2NO4/c11-7-8(12)10(15)6-4(9(7)14)2-1-3-5(6)13(16)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCITCQRUBWCJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C(=C(C2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402657 | |

| Record name | 2,3-Dichloro-5-nitro-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22360-86-7 | |

| Record name | 2,3-Dichloro-5-nitro-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloro-5-nitro-1,4-dihydronaphthalene-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,3-Dichloro-5-nitro-1,4-naphthoquinone

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Scaffold

2,3-Dichloro-5-nitro-1,4-naphthoquinone is a highly reactive and versatile synthetic intermediate that holds significant promise in the fields of medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the electron-withdrawing nitro group and the reactive dichloro-substituted quinone ring, make it a valuable scaffold for the development of novel bioactive compounds and functional materials. This technical guide provides a comprehensive overview of the core chemical properties of this compound, with a focus on its synthesis, reactivity, spectral characteristics, and potential applications in drug discovery. The insights and protocols presented herein are intended to empower researchers to harness the full potential of this intriguing molecule.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental physicochemical and spectroscopic properties of this compound is paramount for its effective utilization in research and development.

Physicochemical Properties

This compound presents as a yellow crystalline solid, exhibiting insolubility in water but solubility in various organic solvents.[1] Key physicochemical parameters are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₃Cl₂NO₄ | [1] |

| Molecular Weight | 272.04 g/mol | [1] |

| Melting Point | 176 °C | [1] |

| Boiling Point | 400.2 °C at 760 mmHg | [1] |

| Density | 1.71 g/cm³ | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1] |

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum of this compound provides characteristic signals for the aromatic protons. The three hydrogens on the nitrated aromatic ring are typically observed as a set of coupled multiplets. A representative ¹H NMR spectrum shows a doublet of doublets (dd) at 7.81 ppm (H-6), a triplet (t) at 7.98 ppm (H-7), and a doublet of doublets (dd) at 8.42 ppm (H-8).[2] The coupling constants are consistent with the ortho and meta relationships between these protons.[2]

-

¹³C NMR: The carbon NMR spectrum offers valuable insights into the carbon framework of the molecule. Key resonances include those for the carbonyl carbons, the chlorinated carbons of the quinone ring, and the carbons of the nitro-substituted aromatic ring. For the related compound 2,3-dichloro-6-nitro-1,4-naphthoquinone, characteristic signals are observed, which can be used as a reference for the 5-nitro isomer.

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl (C=O) groups of the quinone ring, typically in the region of 1670-1680 cm⁻¹. Additionally, characteristic peaks for the C=C bonds of the aromatic ring, the C-Cl bonds, and the nitro (NO₂) group (asymmetric and symmetric stretching) are expected. For comparison, the IR spectrum of the parent compound, 2,3-dichloro-1,4-naphthoquinone, shows strong carbonyl absorptions.

Mass spectrometry is a crucial tool for confirming the molecular weight and fragmentation pattern of the title compound. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 272.04 g/mol , with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Synthesis of this compound: A Proposed Pathway

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process:

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2,3-Dichloro-1,4-naphthoquinone

Principle: The synthesis of the dichloro intermediate can be achieved through the direct chlorination of 1,4-naphthoquinone.

Experimental Protocol:

-

Dissolve 1,4-naphthoquinone in a suitable solvent, such as glacial acetic acid.

-

In the presence of a catalyst, such as iodine, bubble chlorine gas through the heated solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to precipitate the 2,3-dichloro-1,4-naphthoquinone.

-

Isolate the product by filtration, wash with a suitable solvent (e.g., water, cold ethanol), and dry.

Step 2: Nitration of 2,3-Dichloro-1,4-naphthoquinone

Principle: The introduction of the nitro group onto the aromatic ring is accomplished via electrophilic aromatic substitution using a nitrating agent. The presence of the electron-withdrawing quinone moiety and the chloro substituents will direct the nitration primarily to the 5- and 8-positions of the naphthoquinone ring.

Experimental Protocol:

-

Carefully add 2,3-dichloro-1,4-naphthoquinone to a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining a low temperature (e.g., 0-5 °C) with an ice bath.

-

Stir the reaction mixture at a controlled temperature for a specified period, monitoring the reaction by TLC.

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain this compound. It is important to note that this reaction may also yield the 8-nitro isomer, and chromatographic separation may be necessary to isolate the desired 5-nitro isomer.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the quinone ring, which is further enhanced by the presence of the electron-withdrawing nitro and chloro substituents. This makes the molecule highly susceptible to attack by nucleophiles.

Nucleophilic Substitution and Michael Addition: A Dual Reactivity Profile

The primary modes of reaction for this compound are nucleophilic aromatic substitution at the chlorinated positions (C2 and C3) and Michael-type 1,4-conjugate addition to the α,β-unsaturated carbonyl system. The nitro group on the aromatic ring is known to increase the biological activity of the naphthoquinone system due to its electron-withdrawing properties.[3]

Caption: Dominant reaction pathways of this compound with nucleophiles.

Regioselectivity in Nucleophilic Reactions

The reaction of this compound with various nucleophiles, such as anilines, piperazines, and morpholines, often leads to the formation of regioisomeric products.[3] The position of nucleophilic attack (C2 vs. C3) is influenced by a combination of electronic and steric factors. The electron-withdrawing nitro group can influence the electrophilicity of the C2 and C3 positions differently.

Studies have shown that reactions with certain nucleophiles can yield a mixture of 2-substituted and 3-substituted products.[3] For instance, the reaction with some heterocyclic amines has been reported to produce both 2-chloro and 3-chloro isomers.[3] The separation and characterization of these regioisomers are typically achieved using chromatographic and spectroscopic techniques.[3]

Causality behind Experimental Choices: The choice of solvent and base can significantly influence the reaction pathway and the ratio of regioisomers. For example, in nucleophilic substitution reactions of the parent 2,3-dichloro-1,4-naphthoquinone, the use of a non-polar solvent like toluene in the presence of a tertiary amine base can favor N-substitution, while a protic solvent like ethanol with an inorganic base may favor S-substitution with thiol-containing nucleophiles.

Applications in Drug Discovery and Development

The 1,4-naphthoquinone scaffold is a well-established pharmacophore present in numerous natural and synthetic compounds with a wide range of biological activities. The introduction of the dichloro and nitro functionalities in this compound provides a unique starting point for the development of novel therapeutic agents.

Anticancer and Cytotoxic Properties

Derivatives of nitronaphthoquinones have demonstrated significant potential as anticancer agents. The cytotoxic activity of these compounds is often attributed to their ability to induce oxidative stress through the generation of reactive oxygen species (ROS) and their capacity to act as electrophiles, forming covalent adducts with biological macromolecules such as proteins and DNA.

Structure-Activity Relationship (SAR) Insights:

-

The nature of the substituent introduced at the C2 and C3 positions plays a crucial role in modulating the cytotoxic potency and selectivity.

-

Studies on related aminonaphthoquinones have shown that the introduction of specific amine-containing side chains can enhance anticancer activity.

-

The electron-withdrawing nitro group is generally considered to enhance the biological activity of the naphthoquinone core.[3] In a study of regioisomeric N(H)-substituted-5-nitro-1,4-naphthoquinones, the 2-chloro regioisomers generally exhibited higher antioxidant capacity than their 3-chloro counterparts.[3]

Antioxidant and Enzyme Inhibitory Activity

Interestingly, despite the pro-oxidant capabilities of some naphthoquinones, certain derivatives of this compound have been shown to possess antioxidant properties. For example, 2-chloro-3-((2,4-dimethoxyphenyl)amino)-5-nitronaphthalene-1,4-dione has been reported to exhibit the highest antioxidant capacity in a series of synthesized regioisomers.[3] These compounds have also been evaluated for their ability to inhibit enzymes such as catalase.[3]

Other Potential Therapeutic Applications

The versatile reactivity of this compound makes it a valuable precursor for the synthesis of compounds with a broad spectrum of potential therapeutic applications, including:

-

Antimicrobial agents: Naphthoquinones are known for their antibacterial and antifungal properties.

-

Antiviral compounds: Certain naphthoquinone derivatives have shown activity against various viruses.

-

Pesticides and Herbicides: The biocidal properties of this compound make it useful in agricultural applications for controlling unwanted plants and insects by inhibiting the mitochondrial electron transport chain.[1]

Safety, Handling, and Storage

As a highly reactive chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data for the closely related 2,3-dichloro-1,4-naphthoquinone indicates that it is harmful if swallowed, causes skin and serious eye irritation, and is very toxic to aquatic life with long-lasting effects. Given the presence of the nitro group, which can impart additional toxicity, it is prudent to handle the 5-nitro derivative with a high degree of caution.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest. Wash hands thoroughly after handling.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Disposal

Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.

Future Perspectives

This compound represents a promising yet underexplored chemical entity. Future research efforts should focus on several key areas:

-

Development of optimized and scalable synthetic protocols: A well-defined and high-yielding synthesis is crucial for making this compound more accessible to the research community.

-

In-depth mechanistic studies of its reactivity: A deeper understanding of the factors governing the regioselectivity of its reactions will enable more precise and efficient synthesis of desired derivatives.

-

Comprehensive biological evaluation: Systematic screening of a diverse library of its derivatives against a wide range of biological targets will be instrumental in identifying lead compounds for drug development.

-

Exploration of its potential in materials science: The unique electronic properties of this molecule could be leveraged in the design of novel organic electronic materials, dyes, and sensors.[1]

By continuing to explore the rich chemistry of this compound, the scientific community can unlock its full potential to address challenges in medicine, agriculture, and materials science.

References

An In-depth Technical Guide to 2,3-Dichloro-5-nitro-1,4-naphthoquinone (CAS: 22360-86-7) for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Reactive Naphthoquinone

Welcome to this comprehensive technical guide on 2,3-Dichloro-5-nitro-1,4-naphthoquinone. As a Senior Application Scientist with extensive experience in the application of novel chemical entities in drug discovery, I have seen firsthand the pivotal role that reactive intermediates play in the synthesis of biologically active molecules. This guide is crafted for fellow researchers, scientists, and drug development professionals who seek to understand and harness the potential of this intriguing naphthoquinone derivative. We will move beyond a simple recitation of facts and delve into the causality behind its reactivity, its biological implications, and the practical methodologies for its use. Our exploration will be grounded in established scientific principles and supported by authoritative references to ensure the highest level of technical accuracy and trustworthiness.

Section 1: Core Chemical and Physical Characteristics

This compound is a synthetic organic compound that belongs to the naphthoquinone class of molecules. The presence of two chlorine atoms and a nitro group on the naphthoquinone scaffold imparts unique electronic properties, making it a highly reactive and versatile building block in organic synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 22360-86-7 |

| Molecular Formula | C₁₀H₃Cl₂NO₄ |

| Molecular Weight | 272.04 g/mol |

| Appearance | Yellow crystalline solid[1] |

| Melting Point | 176 °C[1] |

| Boiling Point | 400.2 °C at 760 mmHg[1] |

| Solubility | Insoluble in water; soluble in organic solvents[1]. |

| Storage | Sealed in a dry environment at room temperature[1]. |

Structural Features and Reactivity

The reactivity of this compound is dictated by its electronic landscape. The electron-withdrawing nature of the two carbonyl groups, the two chlorine atoms, and the nitro group makes the naphthoquinone ring highly electron-deficient. This electrophilicity is the cornerstone of its utility in synthesis, particularly its susceptibility to nucleophilic substitution reactions. The chlorine atoms at the 2 and 3 positions are good leaving groups, facilitating their displacement by a variety of nucleophiles.

Furthermore, the conjugated system of the naphthoquinone core can participate in redox cycling, a process that underlies the biological activity of many quinones. The nitro group further enhances this electron-accepting ability, a feature known to potentiate biological effects.

Section 2: Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through the nitration of 2,3-dichloro-1,4-naphthoquinone. This electrophilic aromatic substitution reaction introduces a nitro group onto the aromatic ring of the naphthoquinone.

Synthetic Protocol: Nitration of 2,3-Dichloro-1,4-naphthoquinone

The following protocol is a representative procedure for the synthesis of this compound, based on established nitration methodologies.

Materials:

-

2,3-Dichloro-1,4-naphthoquinone

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Distilled Water

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2,3-dichloro-1,4-naphthoquinone to concentrated sulfuric acid while stirring and cooling in an ice bath to maintain a temperature of 0-5 °C.

-

Nitrating Mixture Addition: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C. The choice of a mixed acid system is crucial as sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), the key reactive species in this nitration.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 70 °C for 3 hours, as suggested by available data) to drive the reaction to completion[2]. The elevated temperature provides the necessary activation energy for the substitution to occur.

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with stirring. This quenches the reaction and precipitates the crude product. The solid is then collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure this compound.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Section 3: Mechanism of Action and Biological Implications

The biological activity of this compound and its derivatives is multifaceted and primarily stems from their ability to induce oxidative stress and interfere with cellular signaling pathways.

Redox Cycling and Oxidative Stress

A key mechanism of action for many naphthoquinones is their participation in redox cycling. Within the cell, particularly in mitochondria, this compound can be reduced by cellular reductases (e.g., NADPH-cytochrome P450 reductase) to a semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide anion radical (O₂⁻•). This futile cycle generates a continuous flux of reactive oxygen species (ROS), leading to oxidative stress.[3]

This is supported by studies on the parent compound, 2,3-dichloro-1,4-naphthoquinone, which has been shown to undergo a redox cycling mechanism with mitochondrial thiol groups, leading to the depletion of glutathione (GSH) and making the mitochondria more susceptible to damage by toxic oxygen radicals[1]. The nitro group in this compound is expected to enhance this redox cycling capacity.

Induction of Apoptosis and Cell Cycle Arrest

The induction of apoptosis (programmed cell death) is a hallmark of many anticancer agents. Naphthoquinone derivatives have been shown to induce apoptosis in various cancer cell lines. This can occur through multiple pathways, including:

-

Mitochondrial Pathway: The oxidative stress induced by redox cycling can lead to mitochondrial dysfunction, characterized by the opening of the mitochondrial permeability transition pore (mPTP), release of cytochrome c, and activation of caspases.

-

Modulation of Bcl-2 Family Proteins: Naphthoquinones can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, tipping the scale towards cell death. For example, a related compound, 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone, has been shown to induce apoptosis by upregulating the pro-apoptotic Bax protein and downregulating the anti-apoptotic Bcl-xL protein[2].

-

Cell Cycle Arrest: Some naphthoquinone derivatives have been observed to cause cell cycle arrest at different phases (e.g., G1 or G2/M), preventing cancer cell proliferation. For instance, a related compound, 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone, has been shown to arrest prostate cancer cells in the G1 phase[1].

Modulation of Signaling Pathways

Naphthoquinones are known to interfere with various cellular signaling pathways that are often dysregulated in cancer. While specific data for this compound is limited, studies on other naphthoquinones suggest potential modulation of:

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is crucial for cell proliferation and survival. Naphthoquinones can modulate the activity of key kinases in this pathway, such as ERK, JNK, and p38[4].

-

PI3K/Akt Pathway: The PI3K/Akt pathway is another critical survival pathway that is often hyperactivated in cancer. Inhibition of this pathway by naphthoquinones can lead to decreased cell survival and proliferation[4].

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes tumor growth and survival. Naphthoquinones have been shown to inhibit STAT3 signaling[4].

Visualizing the Proposed Mechanism of Action

Caption: Proposed mechanism of action for this compound.

Section 4: Biological Activities and Potential Applications

While research on this compound is ongoing, the existing data on its derivatives and related compounds highlight its potential in several areas of drug discovery and development.

Anticancer Activity

Antimicrobial Activity

Naphthoquinones are known to possess a broad spectrum of antimicrobial activity against bacteria and fungi. Their mechanism of action in microbes is often attributed to the inhibition of the electron transport chain, disrupting cellular respiration and leading to cell death[6]. The potent biocidal properties of this compound are utilized in agricultural applications, and it is plausible that this activity extends to clinically relevant microorganisms[6]. Further studies are warranted to determine the minimum inhibitory concentrations (MICs) against a panel of pathogenic bacteria and fungi.

Role as a Synthetic Intermediate

Perhaps the most immediate and well-documented application of this compound is its role as a versatile intermediate in the synthesis of more complex molecules. Its reactive nature allows for the introduction of various functionalities, leading to the creation of libraries of novel compounds for biological screening. For example, it has been used to synthesize a range of N(H)-substituted-5-nitro-1,4-naphthoquinones, some of which have shown promising antioxidant and catalase inhibition activities.

Section 5: Analytical Characterization Protocols

Accurate and reliable analytical methods are essential for the characterization and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show signals in the aromatic region corresponding to the three protons on the nitrated ring. The chemical shifts and coupling patterns of these protons will be influenced by the electron-withdrawing effects of the nitro and carbonyl groups.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the characteristic signals for the carbonyl carbons and the carbons of the aromatic ring.

Illustrative Protocol for ¹H NMR:

-

Dissolve a small amount of the compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to assign the structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound and for monitoring reaction progress.

Illustrative Protocol for HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

-

Injection Volume: 10 µL.

-

Analysis: The retention time is used for identification, and the peak area is used for quantification.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns.

Illustrative Protocol for Mass Spectrometry:

-

Ionization Source: Electrospray ionization (ESI) is a common choice for this type of molecule.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) is determined to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Section 6: Safety, Handling, and Storage

As a reactive chemical, proper handling and storage of this compound are crucial to ensure laboratory safety.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

This compound is a compound with significant potential, primarily as a versatile building block for the synthesis of novel, biologically active molecules. Its inherent reactivity, coupled with the biological activities associated with the naphthoquinone scaffold, makes it a valuable tool for medicinal chemists and drug discovery scientists.

Future research should focus on a more detailed exploration of its own biological activities, including a comprehensive evaluation of its cytotoxicity against a panel of cancer cell lines and its antimicrobial spectrum. Elucidating the specific signaling pathways it modulates will provide a deeper understanding of its mechanism of action and guide the rational design of new derivatives with enhanced potency and selectivity. The continued exploration of this and related compounds will undoubtedly contribute to the development of new therapeutic agents.

References

- 1. Cytotoxicity of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone in androgen-dependent and -independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of a naphthoquinone analog on tumor growth and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytochemicals induce apoptosis by modulation of nitric oxide signaling pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2,3-Dichloro-5-nitro-1,4-naphthoquinone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2,3-dichloro-5-nitro-1,4-naphthoquinone, a valuable chemical intermediate in the development of various biologically active compounds. As a key building block, its unique structure, featuring both electron-withdrawing chloro and nitro groups on a naphthoquinone scaffold, makes it a potent precursor for creating novel therapeutic agents and functional materials.[1][2] This document details the prevalent synthetic strategy, delves into the underlying reaction mechanisms, provides detailed experimental protocols, and outlines essential safety considerations.

Strategic Approach to Synthesis

The most direct and commonly cited method for preparing this compound involves the electrophilic aromatic substitution (nitration) of a readily available precursor, 2,3-dichloro-1,4-naphthoquinone. This two-step approach is advantageous as it utilizes well-established chemical transformations.

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic workflow for this compound.

First, the commercially available 1,4-naphthoquinone is chlorinated to yield 2,3-dichloro-1,4-naphthoquinone. Subsequently, this intermediate is nitrated using a mixture of concentrated nitric and sulfuric acids. This reaction typically yields a mixture of regioisomers, primarily the desired 5-nitro product and the 6-nitro byproduct, which then requires purification.

Mechanistic Insights: The Nitration of 2,3-Dichloro-1,4-naphthoquinone

The core of this synthesis lies in the electrophilic aromatic substitution reaction. The mechanism proceeds through three key stages:

-

Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[3][4][5]

-

Electrophilic Attack: The π-electron system of the benzene ring of 2,3-dichloro-1,4-naphthoquinone attacks the nitronium ion. The quinonoid ring is strongly deactivated by the two carbonyl groups and the two chlorine atoms, thus substitution occurs on the benzenoid ring. This attack forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

-

Re-aromatization: A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the ring, yielding the final product.[4]

Caption: Mechanism of electrophilic aromatic nitration.

The regioselectivity of the reaction (the preference for the 5-position over the 6-position) is governed by the directing effects of the existing substituents on the naphthoquinone ring system. The quinone moiety acts as a deactivating group, directing incoming electrophiles to the 5 and 8 positions. Experimental results indicate a significant preference for the 5-position.[6]

Detailed Experimental Protocols

Safety Note: These procedures involve highly corrosive and oxidizing acids and chlorinated organic compounds. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[7][8][9][10][11]

Part A: Synthesis of 2,3-Dichloro-1,4-naphthoquinone (Precursor)

This protocol is adapted from established industrial processes for the chlorination of naphthoquinones.[12]

-

Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a reflux condenser connected to a gas scrubber (containing a sodium hydroxide solution to neutralize excess chlorine), add 1,4-naphthoquinone and glacial acetic acid.

-

Catalyst Addition: Add a catalytic amount of iodine crystals to the mixture.

-

Chlorination: Heat the mixture to approximately 80°C to dissolve the solids. Once a solution is formed, begin bubbling chlorine gas through the solution via the gas inlet tube.

-

Reaction Monitoring: Maintain the temperature at 110-115°C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete (typically after 1.5-2 hours), stop the chlorine flow and allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove residual acetic acid and then with a small amount of cold ethanol.

-

Purification: The crude product can be recrystallized from ethanol or acetic acid to yield pure 2,3-dichloro-1,4-naphthoquinone as a yellow crystalline solid.[1]

Part B: Synthesis of this compound (Target Compound)

This protocol is based on the method reported by Stoddard et al. in the Journal of the American Chemical Society.[6]

-

Preparation of Nitrating Mixture: In a round-bottom flask placed in an ice-water bath, slowly and carefully add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Allow the mixture to cool.

-

Reactant Addition: To a separate flask, add the 2,3-dichloro-1,4-naphthoquinone synthesized in Part A.

-

Reaction: Slowly add the pre-cooled nitrating mixture to the flask containing the 2,3-dichloro-1,4-naphthoquinone while maintaining the temperature. After the addition is complete, heat the reaction mixture to 70°C and maintain it for 3 hours with vigorous stirring.

-

Quenching: After 3 hours, cool the reaction mixture to room temperature and then carefully pour it over a large volume of crushed ice with stirring. A yellow precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper.

-

Purification (Isomer Separation): The crude product is a mixture of 5-nitro and 6-nitro isomers. This mixture can be separated by column chromatography on silica gel.[13] A gradient elution system, such as hexane-ethyl acetate, is typically effective. The isomers are collected as separate fractions, and the solvent is removed under reduced pressure to yield the pure products.

| Parameter | Value/Condition | Rationale/Reference |

| Starting Material | 2,3-Dichloro-1,4-naphthoquinone | Precursor with activated benzenoid ring for nitration. |

| Reagents | Conc. Nitric Acid (HNO₃) / Conc. Sulfuric Acid (H₂SO₄) | "Mixed acid" generates the required nitronium ion (NO₂⁺) electrophile.[3] |

| Temperature | 70°C | Provides sufficient activation energy for the reaction to proceed at a reasonable rate.[6] |

| Reaction Time | 3 hours | Allows for sufficient conversion to the nitrated products.[6] |

| Purification | Column Chromatography (Silica Gel) | Effective method for separating the 5-nitro and 6-nitro regioisomers.[13] |

| Expected Yield | ~70% (5-nitro isomer), ~28% (6-nitro isomer) | Reported yields under the specified reaction conditions.[6] |

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is a key tool for confirming the regiochemistry. For the 5-nitro isomer, three distinct signals are expected for the protons on the aromatic ring. Based on literature data, these signals appear as a doublet of doublets (dd) around 7.81 ppm, a triplet (t) at 7.98 ppm, and another doublet of doublets (dd) at 8.42 ppm, corresponding to the protons at the C8, C7, and C6 positions, respectively.[14]

-

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carbonyl (C=O) groups of the quinone system (typically around 1670-1690 cm⁻¹) and strong asymmetric and symmetric stretching bands for the nitro (NO₂) group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (C₁₀H₃Cl₂NO₄, MW: 272.04 g/mol ).[6]

-

Melting Point: The purified compound should exhibit a sharp melting point, which can be compared to literature values.

Essential Safety and Handling Precautions

The synthesis of this compound involves several hazardous materials that require strict safety protocols.

-

2,3-Dichloro-1,4-naphthoquinone: This compound is harmful if swallowed or inhaled and causes skin and serious eye irritation. It is also very toxic to aquatic life with long-lasting effects.[8][15][16] Avoid creating dust and ensure adequate ventilation.

-

Nitrating Mixture (Concentrated HNO₃/H₂SO₄): This mixture is extremely corrosive and a strong oxidizer. It can cause severe skin burns and eye damage upon contact.[7][9][10][11] It reacts violently with many organic materials and combustibles. Prepare and handle only in a chemical fume hood. When preparing the mixture, always add the acid (nitric) to the sulfuric acid slowly and with cooling .

-

Chlorine Gas: Highly toxic and corrosive. Inhalation can cause severe respiratory damage. All manipulations must be performed in a fume hood, and a proper gas scrubber must be used to neutralize any unreacted chlorine.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory when handling corrosive acids.[8]

-

Hand Protection: Use acid-resistant gloves (e.g., butyl rubber or nitrile). Always inspect gloves before use.[8]

-

Body Protection: A chemical-resistant apron or lab coat should be worn.

Waste Disposal: All chemical waste, including acidic residues and organic solvents from chromatography, must be disposed of in accordance with local, state, and federal regulations. Neutralize acidic waste carefully before disposal.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Nitration- Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitration [allen.in]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. 2,3-DICHLORO-6-NITRO-1,4-NAPHTHOQUINONE synthesis - chemicalbook [chemicalbook.com]

- 7. columbuschemical.com [columbuschemical.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. eastharbourgroup.com [eastharbourgroup.com]

- 10. dynonobel.com [dynonobel.com]

- 11. columbuschemical.com [columbuschemical.com]

- 12. US3433812A - Preparation of 2,3-dichloro-1,4-naphthoquinone from naphthalene - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to the Nitration of 2,3-Dichloro-1,4-Naphthoquinone

This guide provides an in-depth exploration of the nitration of 2,3-dichloro-1,4-naphthoquinone, a critical transformation for synthesizing valuable chemical intermediates. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple procedural outline to offer deep mechanistic insights, a robust safety framework, and a field-proven experimental protocol. Our focus is on explaining the causality behind each experimental step, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction: The Synthetic Value of Nitrated Naphthoquinones

2,3-Dichloro-1,4-naphthoquinone, commonly known as Dichlone, is a highly versatile electrophilic substrate used extensively in organic synthesis.[1][2] Its derivatives are precursors to a wide array of heterocyclic compounds exhibiting significant biological activities, including antifungal, antibacterial, and antitumoral properties.[2][3][4]

The introduction of a nitro (-NO₂) group onto the naphthoquinone scaffold via electrophilic nitration is a key strategic step. Nitrated products are not only biologically active in their own right but also serve as pivotal intermediates.[5][6] The nitro group can be readily reduced to an amino group, opening pathways to a diverse range of further functionalization and the creation of novel molecular architectures for drug discovery and materials science. This guide presents a detailed, validated protocol for the regioselective nitration of 2,3-dichloro-1,4-naphthoquinone, yielding a mixture of its 5-nitro and 6-nitro isomers.

Part I: Mechanistic Insights and Theoretical Framework

The nitration of 2,3-dichloro-1,4-naphthoquinone proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[7] This class of reactions involves the replacement of a hydrogen atom on an aromatic ring with an electrophile.[8] The entire process can be understood through two primary stages: the generation of the electrophile and its subsequent reaction with the aromatic substrate.

1. Generation of the Nitronium Ion (NO₂⁺)

The active electrophile in this reaction is the highly reactive nitronium ion (NO₂⁺). It is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid.[9][10]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

In this equilibrium, sulfuric acid acts as both an acid and a dehydrating agent. It protonates the nitric acid, which then loses a molecule of water to form the linear and powerfully electrophilic nitronium ion.[9] The strong acidic environment provided by the sulfuric acid is crucial for driving this equilibrium forward.

2. The Substitution Mechanism

The SEAr mechanism unfolds in two steps:

-

Step 1 (Rate-Determining): The π-electron system of the benzenoid ring of the naphthoquinone acts as a nucleophile, attacking the nitronium ion. This step is the slowest (rate-determining) because it temporarily disrupts the aromaticity of the ring, forming a high-energy carbocation intermediate known as an arenium ion or sigma complex.[7][11] This intermediate is resonance-stabilized, with the positive charge delocalized across the ring.

-

Step 2 (Fast): A weak base, such as the bisulfate ion (HSO₄⁻) present in the mixture, abstracts a proton from the sp³-hybridized carbon atom bearing the new nitro group. This rapidly restores the aromatic π-system, leading to the final nitrated product.[8][11]

Regioselectivity: The quinonoid ring of the naphthoquinone is highly electron-deficient due to the two carbonyl groups, deactivating it towards electrophilic attack. Therefore, substitution occurs exclusively on the benzenoid ring. The chloro- and carbonyl-substituted quinone system as a whole is electron-withdrawing, which deactivates the benzenoid ring but directs the incoming electrophile to the 5- and 6-positions. Experimental evidence confirms that this reaction produces a mixture of 2,3-dichloro-5-nitro-1,4-naphthoquinone and 2,3-dichloro-6-nitro-1,4-naphthoquinone.[12]

Part II: Critical Safety Protocols

Nitration reactions are inherently hazardous due to the use of strong, corrosive, and oxidizing acids and the highly exothermic nature of the reaction.[13] Adherence to strict safety protocols is mandatory.

-

Hazard Assessment :

-

Nitric Acid : Highly corrosive and a strong oxidizer. Causes severe skin and eye burns. Inhalation of fumes can lead to respiratory damage and pulmonary edema.[14][15] Reacts violently with many organic compounds.[16]

-

Sulfuric Acid : Extremely corrosive, causing severe burns upon contact.[17] The reaction with water is intensely exothermic. Fuming sulfuric acid reacts violently with water and generates toxic vapors.[18]

-

Reaction Exotherm : The nitration process generates significant heat. A failure to control the reaction temperature can lead to a thermal runaway, potentially causing a violent eruption of the reaction mixture.[13][19]

-

-

Engineering Controls :

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Chemical splash goggles and a full-face shield are required.[19]

-

Hand Protection : Wear acid-resistant gloves (e.g., butyl or Viton™ rubber). Double-gloving is recommended.

-

Body Protection : A flame-resistant lab coat and appropriate chemical-resistant apron must be worn. Ensure no skin is exposed.

-

-

Spill and Emergency Procedures :

-

Keep a spill kit containing a suitable neutralizer (e.g., sodium bicarbonate, calcium carbonate) and inert absorbent material (e.g., sand, vermiculite) readily available.[10][16]

-

In case of a small spill, use the inert absorbent material first, then carefully neutralize with sodium bicarbonate.[16]

-

For skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[15] Seek immediate medical attention.

-

Part III: Detailed Experimental Protocol

This protocol is adapted from methodologies reported in the scientific literature for the nitration of 2,3-dichloro-1,4-naphthoquinone.[12]

Materials and Reagents

-

2,3-dichloro-1,4-naphthoquinone (98%+)

-

Concentrated Sulfuric Acid (H₂SO₄, 95-98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Deionized Water

-

Ice

-

Round-bottom flask (100 mL) equipped with a magnetic stir bar

-

Thermometer

-

Condenser

-

Heating mantle with stirrer

-

Beaker (500 mL)

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup : In a certified chemical fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a thermometer. Place the flask in a heating mantle on a magnetic stir plate.

-

Preparation of Nitrating Mixture :

-

Carefully add 20 mL of concentrated sulfuric acid (95-98%) to the round-bottom flask.

-

Begin stirring and cool the flask in an ice-water bath.

-

Slowly and cautiously , add 20 mL of concentrated nitric acid (70%) to the sulfuric acid. Maintain the temperature below 20°C during the addition.

-

Rationale : This order of addition and cooling is critical to dissipate the heat generated from mixing the strong acids, preventing boiling and splashing.

-

-

Substrate Addition :

-

Once the nitrating mixture has been prepared and cooled, begin the portion-wise addition of 2.27 g (10 mmol) of 2,3-dichloro-1,4-naphthoquinone to the stirred acid mixture over 15-20 minutes.

-

Rationale : Adding the substrate slowly allows for precise control of the reaction's exotherm. A rapid addition can cause a dangerous and uncontrolled temperature spike.[13]

-

-

Reaction Execution :

-

After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 70°C.

-

Maintain the reaction at 70°C with continuous stirring for 3 hours.[12] Attach a condenser to the flask to prevent the loss of volatile components.

-

-

Reaction Quenching and Product Isolation :

-

Prepare a 500 mL beaker containing approximately 200 g of crushed ice and 100 mL of cold deionized water.

-

After 3 hours, allow the reaction mixture to cool to near room temperature.

-

Very slowly and carefully , pour the reaction mixture into the beaker of ice-water with vigorous stirring. A yellow precipitate will form.

-

Rationale : This quenching step must be performed slowly to manage the intense heat generated when concentrated acid is diluted with water.[18] Pouring the acid into water ensures that the bulk liquid can absorb the heat.

-

-

Filtration and Washing :

-

Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes any residual acid.

-

-

Drying and Purification :

-

Dry the crude product in a desiccator or a vacuum oven at low heat (40-50°C).

-

The crude product is a mixture of this compound and 2,3-dichloro-6-nitro-1,4-naphthoquinone. Further purification and separation of isomers can be achieved by column chromatography on silica gel or fractional crystallization.

-

Part IV: Data and Characterization

Quantitative Data Summary

| Parameter | Value | Source |

| Substrate | 2,3-dichloro-1,4-naphthoquinone | - |

| Nitrating Agents | H₂SO₄ / HNO₃ | [12] |

| Reaction Temperature | 70 °C | [12] |

| Reaction Time | 3 hours | [12] |

| Expected Product | Mixture of 5-nitro and 6-nitro isomers | [12] |

| Reported Yield (5-nitro isomer) | ~70% | [12] |

| Reported Yield (6-nitro isomer) | ~28% | [12] |

Product Characterization

To confirm the identity and purity of the synthesized products, the following analytical techniques are recommended:

-

¹H and ¹³C NMR Spectroscopy : Will confirm the introduction of the nitro group onto the benzenoid ring by showing characteristic shifts in the aromatic proton and carbon signals.[20]

-

FT-IR Spectroscopy : The presence of the nitro group will be indicated by strong characteristic asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

Mass Spectrometry : Will confirm the molecular weight of the nitrated product (272.04 g/mol ).[12]

-

Melting Point : The purified isomers will have distinct and sharp melting points, which can be compared to literature values.

Part V: Visual Workflow

The following diagram outlines the complete experimental workflow for the nitration protocol.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. byjus.com [byjus.com]

- 10. fiveable.me [fiveable.me]

- 11. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. 2,3-DICHLORO-6-NITRO-1,4-NAPHTHOQUINONE synthesis - chemicalbook [chemicalbook.com]

- 13. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 14. ehs.washington.edu [ehs.washington.edu]

- 15. ehs.com [ehs.com]

- 16. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

- 17. p2infohouse.org [p2infohouse.org]

- 18. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. youtube.com [youtube.com]

- 20. Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies [journal.hep.com.cn]

An In-depth Technical Guide to the Molecular Structure of 2,3-Dichloro-5-nitro-1,4-naphthoquinone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of 2,3-dichloro-5-nitro-1,4-naphthoquinone, a versatile compound with significant potential in medicinal chemistry and materials science. We will delve into its synthesis, spectroscopic characterization, and key structural features that underpin its reactivity and biological activity. This document is intended to serve as a valuable resource for researchers actively engaged in the fields of organic synthesis, drug discovery, and chemical biology.

Introduction: The Significance of the Naphthoquinone Scaffold

The 1,4-naphthoquinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic compounds with diverse biological activities, including anticancer, antibacterial, and antifungal properties[1]. The reactivity of the quinone moiety, particularly its ability to undergo redox cycling and Michael additions, is central to its biological effects.

The introduction of specific substituents onto the naphthoquinone ring allows for the fine-tuning of its electronic properties and biological activity. In the case of this compound, the presence of two chlorine atoms on the quinone ring and a nitro group on the benzene ring creates a highly electrophilic system with unique reactivity and potential as a versatile synthetic intermediate. The electron-withdrawing nature of the nitro group is known to enhance the biological activity of naphthoquinone derivatives[2][3]. This compound serves as a key starting material for the synthesis of novel heterocyclic quinones and other derivatives with potential therapeutic applications[2][4].

Molecular Structure and Properties

The molecular structure of this compound is characterized by a planar naphthoquinone core substituted with two chlorine atoms at the 2 and 3 positions and a nitro group at the 5 position.

Caption: Molecular structure of this compound.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₃Cl₂NO₄ | [3] |

| Molecular Weight | 272.04 g/mol | [3] |

| Appearance | Yellow crystalline solid | [3] |

| Melting Point | 176 °C | [3] |

| Solubility | Insoluble in water, soluble in organic solvents | [3] |

The presence of the electron-withdrawing chlorine and nitro groups significantly influences the electronic distribution within the molecule, enhancing the electrophilicity of the quinone ring. This makes positions 2 and 3 highly susceptible to nucleophilic attack, a key feature exploited in the synthesis of its derivatives.

Synthesis of this compound

The synthesis of this compound typically involves a two-step process starting from 1,4-naphthoquinone.

References

A Comprehensive Spectroscopic Guide to 2,3-Dichloro-5-nitro-1,4-naphthoquinone for Advanced Research Applications

Authored by a Senior Application Scientist

Introduction

2,3-Dichloro-5-nitro-1,4-naphthoquinone is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of naphthoquinone, a scaffold found in numerous natural products with diverse biological activities, this molecule serves as a versatile synthetic intermediate.[1][2] Its electrophilic nature, conferred by the quinone ring, chlorine substituents, and the electron-withdrawing nitro group, makes it a valuable precursor for creating novel heterocyclic compounds and potential drug candidates through nucleophilic substitution reactions.[1][3]

This technical guide provides an in-depth spectroscopic characterization of this compound. For researchers in drug development and organic synthesis, unambiguous structural confirmation and purity assessment are paramount. This document is designed to serve as an authoritative reference, detailing the practical acquisition and expert interpretation of the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data that collectively form the definitive analytical fingerprint of this compound.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of this compound is presented below, with standardized numbering for consistent assignment in the subsequent NMR analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For a substituted naphthoquinone like this, ¹H NMR provides definitive information on the substitution pattern of the aromatic ring, while ¹³C NMR confirms the carbon backbone, including the crucial quinone and halogenated carbons. The choice of solvent is critical; deuterated chloroform (CDCl₃) is often preferred for its excellent solubilizing power for such compounds and its relatively clean spectral window. Two-dimensional techniques like COSY are not merely confirmatory but essential for validating proton connectivity, a core principle of trustworthy structural assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals three distinct signals in the aromatic region, corresponding to the three protons on the nitro-substituted ring. The splitting patterns (multiplicity) and coupling constants (J-values) are diagnostic of their relative positions.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters: Set a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 2-5 seconds. Use a 30-degree pulse angle to ensure quantitative reliability if needed.

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectrum.

Data Summary: ¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 8.42 | dd | ³J = 9.27 Hz, ⁴J = small | H-8 |

| 7.98 | t | ³J = 9.27 Hz | H-7 |

| 7.81 | dd | ³J = 9.27 Hz, ⁴J = small | H-6 |

Data sourced from Bekdeser et al. (2022).[3][4]

Interpretation: The three aromatic protons appear as a well-defined system.

-

H-7 (7.98 ppm): This proton appears as a triplet because it is coupled to both H-6 and H-8 with nearly identical coupling constants (³J).

-

H-6 and H-8 (7.81 and 8.42 ppm): These protons appear as doublets of doublets (dd). Each is split by the adjacent H-7 (a large ³J coupling) and by a smaller long-range coupling (⁴J) to each other, though this may not always be fully resolved. The downfield shift of H-8 is attributed to the anisotropic effect of the nearby C-1 carbonyl group. The ¹H-¹H COSY spectrum confirms that H-6 is coupled to H-7, and H-7 is coupled to H-8.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of all unique carbon atoms and offers insight into their chemical environment (e.g., C=O, C-Cl, C-NO₂).

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Instrumentation: Acquire on a 400 MHz (or higher) spectrometer, observing at the corresponding ¹³C frequency (e.g., 100 MHz).

-

Acquisition Parameters: Use a standard proton-decoupled pulse sequence. A spectral width of ~220 ppm, a 45-degree pulse angle, and a relaxation delay of 2 seconds are typical starting points.

-

Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

Data Summary: ¹³C NMR (125.66 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Interpretation |

|---|---|---|

| 174.29, 172.63 | C-1, C-4 | Carbonyl carbons, highly deshielded. |

| 143.82 | C-5 | Aromatic carbon directly attached to the nitro group. |

| 143.35 | C-2, C-3 | Quaternary carbons attached to chlorine atoms. |

| 135.53 | C-7 | Aromatic CH. |

| 131.75 | C-8a / C-4a | Aromatic quaternary carbons (bridgehead). |

| 130.04 | C-8 | Aromatic CH. |

| 128.26 | C-4a / C-8a | Aromatic quaternary carbons (bridgehead). |

| 121.95 | C-6 | Aromatic CH. |

Data sourced from Bekdeser et al. (2022).[3]

Interpretation: The spectrum clearly shows the two distinct carbonyl carbons (C-1 and C-4) in the highly deshielded region (>170 ppm). The carbons attached to the electronegative chlorine atoms (C-2, C-3) and the nitro group (C-5) are also significantly downfield. The remaining signals correspond to the aromatic CH and quaternary carbons of the naphthalene core.

2D Correlated Spectroscopy (COSY)

Trustworthiness: A protocol becomes self-validating when its results are internally consistent. In NMR, a ¹H-¹H COSY experiment serves this purpose perfectly. It provides an unambiguous map of which protons are spin-coupled (typically, those on adjacent carbons). An observed correlation between H-6 and H-7, and between H-7 and H-8, provides definitive proof of the assignments made in the 1D spectrum, leaving no room for misinterpretation.[3][4]

Caption: Workflow for a ¹H-¹H COSY experiment.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is an indispensable, rapid technique for verifying the presence of key functional groups. For this molecule, the most informative regions are 1800-1600 cm⁻¹ for the carbonyl (C=O) stretches and 1600-1500 cm⁻¹ and 1400-1300 cm⁻¹ for the nitro group (NO₂) stretches. The presence of strong absorptions in these specific regions provides immediate, trustworthy confirmation of the molecule's core structure. Attenuated Total Reflectance (ATR) is the modern method of choice due to its simplicity and lack of need for sample preparation like KBr pellets.

Experimental Protocol: ATR-FTIR Data Acquisition

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

-

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Summary: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~1680 - 1660 | Quinone C=O | Symmetric & Asymmetric Stretch |

| ~1590 | Aromatic C=C | Stretch |

| ~1530 | Nitro NO₂ | Asymmetric Stretch |

| ~1345 | Nitro NO₂ | Symmetric Stretch |

| ~800 - 700 | C-Cl | Stretch |

Mass Spectrometry (MS)

Trustworthiness: High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming elemental composition. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, it provides a result that is unique to a specific molecular formula (C₁₀H₃Cl₂NO₄), thereby offering an exceptionally high degree of confidence in the compound's identity. Furthermore, the presence of two chlorine atoms creates a highly characteristic isotopic pattern that serves as a built-in validation check.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Acquisition Mode: Acquire data in both positive and negative ion modes to determine the optimal ionization. For this compound, positive ion mode may show the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

Data Summary: High-Resolution Mass Spectrometry

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₃Cl₂NO₄ |

| Exact Mass (Calculated) | 270.9439 |

| Observed [M]⁺˙ / [M+H]⁺ | ~271.9517 |

| Isotopic Pattern | Characteristic peaks at M, M+2, M+4 due to ³⁵Cl and ³⁷Cl isotopes. |

Note: An experimental ESI-MS value of m/z = 271.2 [M] has been reported, likely corresponding to the nominal mass of the molecular ion.[3]

Interpretation of Isotopic Pattern: A molecule containing two chlorine atoms will exhibit a distinctive cluster of peaks. Natural chlorine is a mixture of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in:

-

An M peak (containing two ³⁵Cl atoms).

-

An M+2 peak (containing one ³⁵Cl and one ³⁷Cl), with an intensity of about 65% of the M peak.

-

An M+4 peak (containing two ³⁷Cl atoms), with an intensity of about 10% of the M peak.

Observing this 9:6:1 relative intensity ratio is a definitive confirmation of a dichloro-substituted compound.

Caption: Expected MS isotopic pattern for a dichloro-compound.

UV-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy is highly effective for studying compounds with extended chromophores, such as naphthoquinones. The technique is particularly useful for quantitative analysis via the Beer-Lambert law and for monitoring reaction progress where the chromophore is altered. The positions (λₘₐₓ) and intensities of the absorption bands are sensitive to the solvent polarity and the electronic nature of the substituents. The nitro and chloro groups are expected to cause a bathochromic (red) shift compared to the parent 1,4-naphthoquinone.

Experimental Protocol: UV-Vis Data Acquisition

-

Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., acetonitrile, ethanol, or dichloromethane). Dilute the stock solution to an appropriate concentration (typically in the micromolar range) to ensure the maximum absorbance is within the linear range of the instrument (ideally < 1.0 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a cuvette with the pure solvent and use it to zero the instrument (set the baseline).

-

Measurement: Replace the blank cuvette with the sample cuvette and record the absorption spectrum over a range of approximately 200-600 nm.

Data Summary: Expected UV-Vis Absorption Bands

| Wavelength Range (nm) | Electronic Transition |

|---|---|

| ~250-280 | π → π* (benzenoid) |

| ~330-350 | π → π* (quinonoid) |

| > 400 | n → π* |

Note: Specific experimental λₘₐₓ values for this compound were not found in the initial search. The provided data are based on the known electronic transitions of the 1,4-naphthoquinone core. The n→π transition is often weak and may appear as a shoulder on the more intense π→π* bands.*[7][8] The reaction of the related 2,3-dichloro-1,4-naphthoquinone with amines is known to produce colored products with maximum absorption around 475 nm, indicating significant electronic changes within the chromophore.[9][10]

Conclusion

The comprehensive analysis of this compound using a multi-technique spectroscopic approach provides a robust and reliable "analytical fingerprint" for its identification and characterization. ¹H and ¹³C NMR spectroscopy definitively establish the molecular structure and substitution pattern. Infrared spectroscopy rapidly confirms the presence of critical carbonyl and nitro functional groups. High-resolution mass spectrometry validates the elemental composition with high precision and reveals the characteristic isotopic signature of a dichloro-compound. Finally, UV-Vis spectroscopy characterizes the electronic properties of the chromophore. Together, these techniques provide the necessary data to ensure compound identity, purity, and structural integrity, which are essential for its application in advanced synthesis and drug discovery programs.

References

- 1. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. osti.gov [osti.gov]

- 6. 2,3-Dichloro-1,4-naphthoquinone(117-80-6) IR Spectrum [m.chemicalbook.com]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

Introduction: Understanding the Significance of Solubility

An In-depth Technical Guide to the Solubility Profile of 2,3-Dichloro-5-nitro-1,4-naphthoquinone

For Researchers, Scientists, and Drug Development Professionals

This compound is a synthetic organic compound characterized by a naphthoquinone core functionalized with two chlorine atoms and a nitro group. This substitution pattern imparts significant chemical reactivity and biological activity, making it a valuable starting material in the synthesis of novel bioactive molecules and a compound of interest for its biocidal properties.[1][2][3] Its utility in fields ranging from pharmaceutical development to the creation of dyes is directly governed by its physicochemical properties, paramount among which is its solubility.[1]

Solubility dictates the compound's behavior in various media, influencing everything from reaction kinetics in a synthesis flask to bioavailability in a biological system. For drug development professionals, poor solubility is a major hurdle, often leading to unpredictable in vitro results, challenges in formulation, and poor in vivo efficacy.[4][5][6][7] This guide, therefore, provides a comprehensive overview of the solubility profile of this compound, the underlying principles that govern it, and robust methodologies for its experimental determination.

Core Physicochemical Properties and Structural Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and solid-state properties. This compound is a yellow crystalline solid.[1] Its key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₃Cl₂NO₄ | [1] |

| Molecular Weight | 272.04 g/mol | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 176 °C | [1] |

The solubility behavior of this molecule can be rationalized by examining its structural features:

-

Naphthoquinone Core: The fused aromatic and quinone ring system is largely non-polar and hydrophobic, predicting poor aqueous solubility. The parent compound, 1,4-naphthoquinone, is almost insoluble in cold water.[8]

-

Halogen and Nitro Substituents: The two chloro groups and the electron-withdrawing nitro group increase the molecule's polarity compared to the parent naphthoquinone. However, these strong functional groups also contribute to a stable crystal lattice structure, which requires significant energy to overcome during dissolution. This high crystal lattice energy is often a key factor in the low aqueous solubility of crystalline solids.[5]

Consequently, this compound is qualitatively described as being insoluble in water but soluble in organic solvents.[1] This profile is typical for many quinone derivatives, which often require non-aqueous solvent systems for chemical reactions and analysis.[9]

Key Factors Modulating Solubility

The solubility of a compound is not an immutable constant but is influenced by several environmental and experimental factors. Understanding these variables is critical for accurate measurement and practical application.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[9] This can be leveraged to create supersaturated solutions or to facilitate dissolution during experimental work, though it's crucial to note that precipitation may occur upon cooling.

-

pH of Aqueous Media: The pH of a solution dramatically influences the solubility of compounds with ionizable functional groups.[10][11] While this compound does not possess strongly acidic or basic groups, extreme pH values can lead to chemical degradation of the quinone moiety, which can be mistaken for an increase in solubility.[12] Stability studies across a pH range are therefore essential when evaluating its behavior in aqueous buffers.

-

Solid State (Polymorphism): The arrangement of molecules in the crystal lattice can vary, a phenomenon known as polymorphism. Different polymorphs of the same compound can exhibit different melting points, stabilities, and, critically, different thermodynamic solubilities. It is therefore crucial to characterize the solid form being used in any solubility determination.

Experimental Determination of Solubility: A Methodological Guide

In drug discovery and development, solubility is assessed in two primary forms: thermodynamic and kinetic.[5][7][13] The choice of method depends on the stage of research; kinetic assays are suited for high-throughput screening of many compounds, while thermodynamic assays provide the true equilibrium solubility value essential for later-stage development.[4][14]